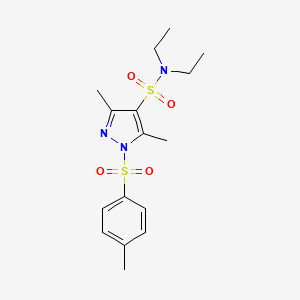
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide (DMDPS) is an organic compound that has become an important tool in the scientific research field in recent years. It is a widely used synthetic intermediate and a versatile reagent for organic synthesis. This compound has been used in a variety of research applications, from drug development to biochemistry, and has become an important part of the scientific toolbox.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has been used in a variety of scientific research applications, such as drug development, biochemistry, and organic synthesis. It has been used to synthesize a variety of compounds, including drugs, peptides, and other organic molecules. It is also used as a reagent in the synthesis of various pharmaceuticals and other drugs.
Wirkmechanismus
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide acts as a catalyst in the synthesis of various compounds. It is capable of activating a variety of functional groups, such as amines, alcohols, and carboxylic acids, and is capable of undergoing a variety of reactions, such as condensation, oxidation, and reduction.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not known to have any toxic effects, and it is not known to interact with any biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively inexpensive, and it is easy to obtain. It is also easy to handle and store, and it is stable under a variety of conditions. The main limitation of this compound is that it is not water-soluble, which can limit its use in certain types of experiments.
Zukünftige Richtungen
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide has a wide range of potential applications in the scientific research field. It could be used to synthesize a variety of compounds, such as drugs and peptides, and it could be used in a variety of organic synthesis reactions. It could also be used as a reagent in the synthesis of various pharmaceuticals and other drugs. Additionally, it could be used to study various biochemical and physiological processes. Finally, it could be used to develop new methods for the synthesis of organic molecules.
Synthesemethoden
N,N-diethyl-3,5-dimethyl-1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-sulfonamide can be synthesized by a variety of methods. The most common method is via a three-step reaction sequence, involving the reaction of 4-methylbenzenesulfonyl chloride with sodium azide, followed by reaction with sodium ethylenediamine, and finally reaction with N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide. This method yields a high purity product with a yield of up to 80%.
Eigenschaften
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(4-methylphenyl)sulfonylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S2/c1-6-18(7-2)25(22,23)16-13(4)17-19(14(16)5)24(20,21)15-10-8-12(3)9-11-15/h8-11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVKKCNEVVWKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-difluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571714.png)
![5-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571715.png)
![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571726.png)
![2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571735.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571751.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571766.png)
![2-({[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571768.png)
![N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B6571769.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)
![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)
![4-(diethylsulfamoyl)-N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6571805.png)